1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by a 4-propoxyphenyl sulfonyl group and a thiophen-2-yl substituent. Sulfonamide-piperidine hybrids are frequently explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory effects .
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-13-22-16-5-7-17(8-6-16)24(20,21)19-11-9-15(10-12-19)18-4-3-14-23-18/h3-8,14-15H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOEVFRGXQHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-propoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the thiophene group through a palladium-catalyzed coupling reaction. The final step involves the formation of the piperidine ring via a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play a crucial role in binding to the active site of the target, while the piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s core structure—a piperidine ring with sulfonamide and aromatic substituents—is shared with several analogs. Key differences lie in the substituents on the sulfonyl group and the heterocyclic moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula.
Key Observations:
Bioisosteric Replacements : Substituting thiophene with oxadiazole (e.g., ) introduces hydrogen-bonding capabilities, which may influence target binding affinity.
Electron-Withdrawing Effects : Chlorine and fluorine substituents (e.g., ) enhance metabolic stability and electronic properties, critical for pharmacokinetics.
Table 2: Reaction Conditions for Selected Analogs
Pharmacological Potential
Although biological data for the target compound are unavailable, insights can be drawn from related compounds:
- Antimicrobial Activity: Piperidine-sulfonamide hybrids in inhibit bacterial efflux pumps (e.g., NorA in S. aureus).
- Enzyme Inhibition : ERK inhibitors with sulfonamide-piperidine motifs (e.g., ) highlight the scaffold’s relevance in kinase modulation.
- Structural Flexibility : The thiophene moiety’s π-electron system may facilitate interactions with hydrophobic enzyme pockets .
Biological Activity
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring that is substituted with a thiophene group and a sulfonyl group attached to a propoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The unique structural components contribute to its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. This interaction may be critical in modulating metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, altering their function and influencing cellular signaling pathways.
- π-π Interactions : The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing antibacterial activity, derivatives demonstrated moderate to strong effects against various strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest the potential of this compound in developing antibacterial agents.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. A notable study highlighted its effectiveness against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These results indicate that the compound could have applications in treating conditions related to enzyme dysregulation.
Anticancer Activity
In vitro studies have shown that similar piperidine derivatives possess anticancer properties. For instance, compounds have been evaluated for their effects on cancer cell lines such as HT-29 and TK-10, demonstrating moderate cytotoxicity.
Case Studies
- Case Study on Antimicrobial Activity : A study synthesized various piperidine derivatives, including those with sulfonyl groups, and tested them against multiple bacterial strains. The results showed that certain derivatives had significant antibacterial activity, particularly against Gram-positive bacteria.
- Case Study on Enzyme Inhibition : Another research project focused on the enzyme inhibition capabilities of sulfonamide derivatives. The study found that modifications in the piperidine structure led to enhanced AChE inhibition, suggesting a pathway for developing neuroprotective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
